2-(3,5-Dimethyladamantan-1-yl)acetic acid

説明

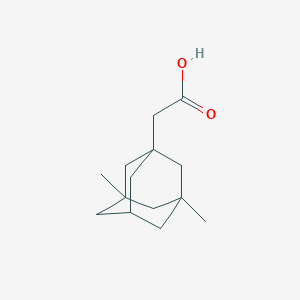

Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXJVUIQUYDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398982 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14202-14-3 | |

| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

There is currently no specific information available in published scientific literature detailing the use of chromatographic techniques for the purity assessment and separation of 2-(3,5-Dimethyladamantan-1-yl)acetic acid.

Spectrophotometric Methods for Quantitative Analysis

Detailed spectrophotometric methods for the quantitative analysis of this compound have not been described in the available scientific literature.

Applications in Medicinal Chemistry and Biological Systems

Role of Adamantane (B196018) Scaffold in Drug Design

The adamantane moiety is frequently introduced into the structure of existing drugs or used as a foundational scaffold for new drug candidates to enhance their therapeutic potential. Its utility stems from several key characteristics that can positively modulate a drug's behavior in biological systems.

Hydrophobic Effects and Lipophilicity Modulation

The adamantane cage is a highly lipophilic, non-polar hydrocarbon structure. The introduction of an adamantyl group into a molecule significantly increases its lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties. This enhanced lipophilicity can facilitate the passage of drugs across biological membranes, such as the blood-brain barrier. The adamantane group is often referred to as a "lipophilic bullet" for its ability to carry a pharmacophore to its target. The increase in lipophilicity has been estimated to raise the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.

Conformational Rigidity and Orientational Control of Functional Groups

The adamantane scaffold is a rigid, three-dimensional structure. This inherent rigidity can be advantageous in drug design by locking the conformation of a molecule and precisely positioning functional groups for optimal interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket. This can lead to increased potency and selectivity. The well-defined and sterically bulky nature of the adamantane cage can also serve as an anchor, orienting the rest of the molecule for favorable binding interactions.

Metabolic Stability Enhancement

The adamantane nucleus is exceptionally stable and resistant to metabolic degradation. When incorporated into a drug molecule, the adamantyl group can shield adjacent functional groups from enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. This steric hindrance can reduce the rate of metabolism, thereby increasing the drug's half-life and bioavailability in the body. However, it is important to note that while the adamantane cage itself is stable, it can also be a substrate for oxidative metabolism, which must be considered during drug development.

Investigated Biological Activities and Mechanisms of Action

While specific biological activity data for 2-(3,5-Dimethyladamantan-1-yl)acetic acid is not extensively documented in publicly available literature, the broader class of adamantane derivatives has been the subject of numerous studies investigating their potential as therapeutic agents. A significant area of this research has focused on their antimicrobial properties.

Antidiabetic and Anti-Obesity Research (e.g., Diacylglycerol Acyltransferase 1 Inhibition)

Recent research has identified adamantane carboxylic acid derivatives as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis. nih.gov The inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. nih.gov

A series of adamantane carboxylic acid derivatives have been synthesized and evaluated for their DGAT1 inhibitory activity. Optimization of this series led to the discovery of compounds with excellent in vitro activity, with IC50 values in the nanomolar range against both human and mouse DGAT1. nih.gov One particularly potent compound, referred to as 43c in a key study, demonstrated an IC50 of 5 nM. nih.gov This compound also exhibited good drug-like properties, including microsomal stability and a favorable safety profile (hERG, CYP, and cytotoxicity). nih.gov

In vivo studies in diet-induced obese (DIO) mice showed that these optimized adamantane carboxylic acid derivatives could significantly reduce plasma triglyceride levels, decrease body weight gain, and lower the glucose area under the curve (AUC). nih.gov These findings underscore the potential of this class of compounds in managing metabolic disorders.

| Compound | Structure | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) |

|---|---|---|---|

| Compound A | Adamantane acetic acid | >10000 | >10000 |

| Compound B | (3,5-Dimethyladamantan-1-yl)acetic acid derivative | 50 | 60 |

| Compound 43c | Optimized E-adamantane carboxylic acid derivative | 5 | 5 |

Data adapted from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors. nih.gov

Neurological Applications (e.g., N-Methyl-D-Aspartate Receptor Antagonism)

While direct studies on the N-Methyl-D-Aspartate (NMDA) receptor antagonist activity of this compound are limited, the adamantane scaffold is well-known for its interaction with this receptor. A structurally related compound, Memantine (B1676192) (1-amino-3,5-dimethyladamantane), is an established NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.govwikipedia.org

Memantine's therapeutic effect is attributed to its uncompetitive, moderate-affinity antagonism of the NMDA receptor. It preferentially blocks the excessive influx of calcium ions that leads to excitotoxicity, without significantly interfering with the normal physiological activity of the receptor. wikipedia.org The binding affinity of memantine and other amino-adamantanes to the NMDA receptor has been studied in various brain regions, revealing differences that suggest receptor heterogeneity. nih.gov

The structural similarity between this compound and memantine, particularly the shared 3,5-dimethyladamantane core, suggests that the carboxylic acid derivative may also interact with the NMDA receptor. However, the replacement of the amino group with a carboxylic acid group would significantly alter the electronic and steric properties of the molecule, likely leading to a different binding affinity and pharmacological profile. Further research is required to elucidate the specific neurological applications of this compound.

| Compound | Structure | Binding Site | Affinity (Ki or IC50) |

|---|---|---|---|

| Memantine | 1-amino-3,5-dimethyladamantane | PCP site of NMDA receptor | ~1 µM |

| Amantadine (B194251) | 1-aminoadamantane | PCP site of NMDA receptor | ~10 µM |

Data for related aminoadamantane compounds. nih.gov

Anticancer and Antiproliferative Activity

The anticancer potential of adamantane derivatives is an active area of research. mdpi.com The lipophilic nature of the adamantane cage can enhance the penetration of drugs into cancer cells and influence their interaction with biological targets. While specific studies on the anticancer activity of this compound are not widely available, research on related adamantane-containing compounds has shown promising results.

For instance, adamantane-based compounds have been investigated as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key mediator in the adaptation of cancer cells to hypoxic tumor environments. nih.gov One study identified an adamantane-containing indole (B1671886) derivative as a potent inhibitor of HIF-1α in Hep3B cell lines with an IC50 of 0.02 µM. nih.gov

Furthermore, the cytotoxic effects of various adamantane derivatives have been evaluated against different cancer cell lines. mdpi.com In one study, certain adamantane derivatives showed moderate antiproliferative properties, though none reached an IC50 value below 50% at the tested concentrations. mdpi.com The specific substitution pattern on the adamantane ring and the nature of the appended functional groups are crucial for determining the anticancer activity. nih.gov

Anti-inflammatory and Analgesic Properties

Adamantane derivatives have been explored for their potential anti-inflammatory and analgesic activities. mdpi.com The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic effects. mdpi.com In a study of N-acyl anabasine (B190304) derivatives with an adamantane fragment, a significant analgesic activity was observed, reducing the pain response of animals to the irritating effect of acetic acid. mdpi.com

Another study on adamantane derivatives in a mouse abdominal constriction test (also using acetic acid) demonstrated that some compounds exhibited moderate to strong analgesic effects. nih.gov Interestingly, the analgesic activity was not found to be associated with anti-inflammatory properties in this particular study, as the active compounds did not inhibit COX-1 or COX-2. nih.gov This suggests that the analgesic mechanism may not be mediated through the typical pathways of non-steroidal anti-inflammatory drugs (NSAIDs).

While direct experimental data for this compound is lacking, the findings for other adamantane-containing molecules suggest that this compound could also possess analgesic properties. The specific nature and potency of such effects would need to be determined through dedicated in vivo studies.

Other Therapeutic Targets

The versatility of the adamantane scaffold allows for its application in targeting a wide range of biological molecules. While the primary research areas for adamantane carboxylic acids have been outlined above, the unique physicochemical properties of these compounds suggest potential for other therapeutic applications. For example, adamantane derivatives have been investigated as antiviral agents, and the carboxylic acid functionality could be a key feature for interacting with specific viral proteins. mdpi.com Further research is needed to explore the full therapeutic potential of this compound against other targets.

Structure-Activity Relationship (SAR) Studies of Adamantane Carboxylic Acids

The biological activity of adamantane derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

In the context of DGAT1 inhibition, SAR studies of adamantane carboxylic acids have revealed several key features for potent activity. nih.gov The presence and position of substituents on the adamantane ring, as well as the nature of the linker between the adamantane core and the acidic group, significantly influence the inhibitory potency. For example, the introduction of methyl groups at the 3 and 5 positions of the adamantane ring can enhance binding to the enzyme's active site. nih.gov Furthermore, the stereochemistry of the molecule can play a critical role, with one enantiomer often being significantly more active than the other. nih.gov

For NMDA receptor antagonism, the SAR of aminoadamantanes like memantine is well-established. wikipedia.org The presence of the amino group is critical for its activity, and the methyl groups at the 3 and 5 positions enhance its affinity for the receptor channel. wikipedia.org The replacement of the amine with a carboxylic acid in this compound would drastically change the SAR, and new studies would be required to understand its interaction with the NMDA receptor.

Prodrug and Drug Delivery System Design utilizing Adamantane Scaffolds

The lipophilic nature of the adamantane scaffold makes it an excellent candidate for use in prodrug and drug delivery system design. mdpi.com A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. nih.gov This approach can be used to improve a drug's solubility, permeability, stability, and targeting. nih.gov

The adamantane moiety can be incorporated into a prodrug to enhance its lipophilicity, which can improve its absorption and distribution. mdpi.com For example, adamantane can be conjugated to a hydrophilic drug to facilitate its passage through cell membranes. mdpi.com

In drug delivery systems, the adamantane scaffold can act as a molecular anchor. mdpi.com Its strong interaction with cyclodextrins and its ability to be incorporated into the lipid bilayer of liposomes make it a versatile tool for creating targeted drug delivery systems. mdpi.com For instance, adamantane-functionalized liposomes can be used to deliver drugs to specific cells or tissues, thereby increasing the therapeutic efficacy and reducing side effects. mdpi.com The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules in the design of prodrugs and drug delivery systems. gsu.edu

Applications in Supramolecular Chemistry

Host-Guest Complexation with Adamantane (B196018) Carboxylic Acids

Host-guest chemistry is a cornerstone of supramolecular science, and adamantane derivatives are renowned for their ability to act as excellent guest molecules, particularly with cyclodextrin (B1172386) hosts. The adamantane cage's size and shape are highly complementary to the hydrophobic cavity of β-cyclodextrin, leading to strong and specific binding.

The formation of host-guest complexes between adamantane carboxylic acids and host molecules like cyclodextrins is governed by a combination of non-covalent interactions:

Hydrophobic Interactions: The primary driving force for the encapsulation of the adamantane group is the hydrophobic effect. The nonpolar adamantane cage is expelled from the aqueous environment and preferentially resides within the hydrophobic cavity of a host molecule, such as β-cyclodextrin. This interaction is a well-established principle in the strong association between adamantane derivatives and cyclodextrins. nih.govpensoft.net

Van der Waals Forces: Once inside the host's cavity, favorable van der Waals interactions between the adamantane guest and the interior surface of the host further stabilize the complex. nih.gov The snug fit between the adamantane cage and the β-cyclodextrin cavity maximizes these interactions. pensoft.net

Hydrogen Bonding: The carboxylic acid group of the guest molecule can form hydrogen bonds with the hydroxyl groups located at the rim of the cyclodextrin host. This interaction not only contributes to the stability of the complex but also helps to orient the guest molecule within the host's cavity. nih.govmdpi.com

A study on the complexation of various adamantane derivatives with β-cyclodextrin revealed that the functional groups play a significant role in the stoichiometry and spatial arrangement of the resulting complexes. For instance, 1-adamantanecarboxylic acid was found to form a 2:2 complex with β-cyclodextrin. nih.govresearchgate.net

| Adamantane Derivative | Host | Stoichiometry (Guest:Host) | Primary Driving Forces |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | Hydrophobic interactions, Hydrogen bonding |

| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 1:2 | Hydrophobic interactions, Hydrogen bonding |

| 2-[3-(carboxymethyl)-1-adamantyl]acetic acid | β-Cyclodextrin | 1:2 | Hydrophobic interactions, Hydrogen bonding |

This table presents data for analogous adamantane carboxylic acids to infer the potential behavior of 2-(3,5-Dimethyladamantan-1-yl)acetic acid.

The presence of the carboxylic acid moiety imparts pH-responsiveness to the host-guest system. The protonation state of the carboxylic acid group is dependent on the pH of the solution, which in turn affects its binding affinity.

At low pH, the carboxylic acid is protonated and neutral (-COOH). In this state, it can act as a hydrogen bond donor. At higher pH (above its pKa), the carboxylic acid is deprotonated to form a negatively charged carboxylate ion (-COO⁻). This change in charge and hydrogen bonding capability can be exploited to control the binding and release of the guest molecule. For example, the binding of amantadine (B194251) (1-aminoadamantane) to a polyhedral coordination cage was found to be significantly reduced upon protonation of the amino group at lower pH. researchgate.net Similarly, adamantane carboxylic acids are expected to exhibit stronger binding in their neutral form due to reduced polarity and the ability to form specific hydrogen bonds, while the increased hydrophilicity and charge repulsion of the carboxylate form at higher pH could facilitate their release from a hydrophobic cavity. researchgate.net This pH-triggered release mechanism is a key feature in the design of smart drug delivery systems. nih.govfrontiersin.org

Self-Assembly and Formation of Supramolecular Architectures

The dual nature of this compound, possessing both a bulky hydrophobic group and a functional coordinating group, makes it an excellent candidate for the construction of ordered supramolecular structures through self-assembly.

The carboxylate group of deprotonated adamantane acetic acids can coordinate to metal ions to form coordination polymers and metal-organic frameworks (MOFs). The rigid and bulky adamantane cage acts as a structural linker, influencing the dimensionality and topology of the resulting framework. The methyl groups on the adamantane cage would further modulate the packing and porosity of the material.

Research on analogous adamantane dicarboxylic and diacetic acids has demonstrated their utility in constructing a variety of coordination polymers with diverse structures, from 1D chains to 3D frameworks. rsc.orgnih.gov For example, 1,3-adamantanedicarboxylic acid and 1,3-adamantanediacetic acid have been used with various metal ions (Zn(II), Co(II), Cd(II)) to synthesize coordination polymers with different topologies, including 1D tubular structures and 2D undulating layers. rsc.org The final structure is influenced by the specific adamantane carboxylate, the metal ion, and other auxiliary ligands used in the synthesis. rsc.orgnih.gov The introduction of bifunctional adamantane ligands containing both a carboxylate and an azole group has also been explored for creating mixed-ligand MOFs. nih.govmdpi.com

| Adamantane Ligand | Metal Ion(s) | Resulting Structure/Topology |

| 1,3-Adamantanedicarboxylic acid | Zn(II) | 1D Infinite Tubular Structure |

| 1,3-Adamantanedicarboxylic acid | Co(II) | 2D Undulating Layer |

| 1,3-Adamantanediacetic acid | Cd(II) | 2D Undulating Layer |

| 1,3-Adamantanediacetic acid | Zn(II) | Binodal (3,4)-connected V₂O₅-type net |

This table showcases examples of coordination polymers formed from analogous adamantane dicarboxylic and diacetic acids.

In the solid state, adamantane carboxylic acids self-assemble through hydrogen bonding between their carboxylic acid groups, typically forming centrosymmetric dimers. The bulky adamantane groups then arrange themselves in the crystal lattice, driven by van der Waals forces. The substitution on the adamantane cage, such as the dimethyl groups in this compound, is expected to have a significant impact on the crystal packing. Studies on a series of methylated adamantane carboxylic acids have shown that such substitutions can profoundly alter the directionality of the packing of these dimers. nih.govacs.org This ability to control solid-state architecture through subtle changes in the molecular structure is a key principle of crystal engineering. nih.gov The adamantane cage's rigidity and tetrahedral shape are often exploited to create predictable and robust crystalline networks. researchgate.net

Dynamic Supramolecular Systems

Dynamic supramolecular systems are characterized by their ability to reversibly assemble and disassemble in response to external stimuli, such as changes in pH, temperature, or the presence of specific chemical species. The non-covalent and reversible nature of the interactions involving adamantane derivatives makes them ideal components for such systems.

The pH-responsive binding of this compound with host molecules can be harnessed to create dynamic materials. For instance, adamantane-functionalized polymers or peptides can be cross-linked using cyclodextrin hosts, forming hydrogels. The stability and mechanical properties of these gels can then be modulated by changing the pH, which would alter the binding affinity of the adamantane-cyclodextrin interaction. researchgate.net Such responsive materials have potential applications in areas like controlled drug release, tissue engineering, and sensing. The self-assembly of adamantane-appended molecules can lead to the formation of various dynamic nanostructures, such as vesicles and fibers, which are of interest for biomedical applications. researchgate.netkent.ac.uk

Applications in Catalysis

Adamantane-Based Ligands in Organometallic Catalysis

There is no specific information available in the scientific literature regarding the use of 2-(3,5-Dimethyladamantan-1-yl)acetic acid as a ligand in organometallic catalysis. Research on adamantane-based ligands typically involves other functional groups, such as phosphines, which are known to coordinate strongly with metal centers.

No studies were found that utilize this compound or its corresponding carboxylate as a ligand in palladium-catalyzed C-H activation or cross-coupling reactions. The literature on adamantane-based ligands for palladium catalysis primarily describes bulky phosphine ligands, such as phospha-adamantanes, which are effective in promoting reactions like Suzuki and Sonogashira couplings. These ligands influence the reaction's efficiency through their significant steric presence and electron-donating properties.

The use of this compound to form dirhodium(II,II) carboxylate catalysts is not described in the available research. Dirhodium(II,II) paddlewheel complexes are well-known catalysts, particularly for reactions involving carbene transfer, such as C-H insertion and cyclopropanation. The carboxylate ligands in these complexes play a crucial role in tuning the catalyst's reactivity and selectivity. While various chiral and achiral carboxylic acids are used for this purpose, the application of this compound has not been reported.

Adamantane-Containing Organocatalysts

There is no information available on the use of this compound as an organocatalyst. The field of adamantane-containing organocatalysts generally focuses on derivatives that incorporate well-established catalytic motifs, such as N-heterocyclic carbenes (NHCs), thioureas, or prolinols, where the adamantyl group serves to impart specific steric or electronic properties.

Applications in Materials Science

Design of Porous Materials

The tetrahedral geometry of the adamantane (B196018) core is a key feature that has been exploited in the construction of porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are of significant interest for applications in gas storage, separation, and catalysis. While direct use of 2-(3,5-Dimethyladamantan-1-yl)acetic acid in published literature is not prominent, the principles of using functionalized adamantanes as building blocks are well-established.

Adamantane derivatives with carboxylic acid groups are particularly useful as ligands in the synthesis of MOFs. For instance, adamantane-1,3,5,7-tetracarboxylic acid has been widely used to create highly ordered three-dimensional structures. researchgate.net The carboxylic acid groups coordinate with metal ions to form the nodes of the framework, while the rigid adamantane cage acts as a linker, ensuring the formation of a porous and stable structure. It is therefore highly probable that this compound could serve as a mono- or di-functional linker, depending on the synthetic strategy, to control the dimensionality and porosity of such frameworks. The bulky 3,5-dimethyladamantyl group would also influence the pore size and surface properties of the resulting material.

In addition to MOFs, adamantane derivatives are used to synthesize microporous organic polymers (MOPs). These materials are valued for their high thermal and chemical stability, low density, and high specific surface area. The synthesis of MOPs often involves the connection of rigid molecular "knots" with "linkage" molecules. Multi-substituted adamantanes are excellent candidates for these molecular knots due to their stereoscopic and rigid structure. The carboxylic acid group of this compound could be converted into other functional groups, such as amines or esters, to facilitate its incorporation into various polymer networks.

The table below summarizes the key features of adamantane-based porous materials and the potential role of this compound.

| Material Type | Key Features of Adamantane Building Block | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | Tetrahedral geometry, rigidity, multiple coordination sites (with multiple carboxylates) | As a monodentate or bidentate ligand to control network dimensionality and pore size. |

| Covalent Organic Frameworks (COFs) | Pre-defined geometry, chemical stability, ability to form strong covalent bonds | As a building block after conversion of the carboxylic acid to other reactive groups. |

| Microporous Organic Polymers (MOPs) | Rigid and bulky structure, thermal stability, defined spatial orientation | As a "knot" in the polymer network to create porous structures with high surface area. |

Polymer Science and Engineering

The incorporation of the adamantane moiety into polymers is known to enhance their physical properties, such as thermal stability, glass transition temperature (Tg), and solubility. usm.edu The bulky and rigid nature of the adamantane cage disrupts polymer chain packing, leading to increased free volume and altered mechanical properties.

While specific polymers based on this compound are not extensively documented, its structure suggests several potential applications in polymer science. The carboxylic acid group can be used for polymerization through condensation reactions, for example, to form polyesters or polyamides. The resulting polymers would be expected to exhibit high thermal stability due to the adamantane core.

Furthermore, this compound can be used to introduce pendent adamantane groups into existing polymers. usm.edu This can be achieved by reacting the carboxylic acid with a polymer containing suitable functional groups. The incorporation of these bulky pendent groups can significantly increase the glass transition temperature and improve the thermal properties of the base polymer. usm.edu

Adamantane-containing polymers have been investigated for a range of applications, including high-performance plastics and advanced coatings. nbinno.com For example, adamantane-based polyimides have been synthesized and shown to possess high glass transition temperatures, excellent optical transparency, and good thermal and mechanical properties. rsc.org The use of this compound as a comonomer in such systems could offer a way to fine-tune these properties.

The following table outlines the expected impact of incorporating this compound into polymers.

| Polymer Property | Expected Effect of this compound Incorporation |

| Thermal Stability | Increased due to the high thermal stability of the adamantane cage. |

| Glass Transition Temperature (Tg) | Increased due to the bulky nature of the adamantane group restricting chain mobility. |

| Solubility | Potentially improved in organic solvents due to the disruption of polymer chain packing. |

| Mechanical Strength | Potentially enhanced due to the rigidity of the adamantane core. |

Molecular Electronic Devices

Functionalized adamantane molecules are considered as promising building blocks for the self-assembly of nanostructures and have potential applications in molecular electronics. aps.orgscispace.com The rigid adamantane cage can act as a stable scaffold for positioning functional groups with sub-nanometer precision. The electronic properties of adamantane can be tuned through substitution, which opens up possibilities for its use in electronic devices. mdpi.com

The compound this compound, with its defined structure and functional group, could be utilized in the construction of molecular electronic components. The carboxylic acid group can be used to anchor the molecule to surfaces, such as metal electrodes or semiconductor substrates. This self-assembly capability is a key requirement for the bottom-up fabrication of molecular-scale electronic devices.

While the intrinsic electronic conductivity of the adamantane cage is low, it can act as a rigid spacer or a tunneling barrier in molecular junctions. The ability to functionalize the adamantane core at its bridgehead positions allows for the attachment of other electronically active moieties, creating complex molecular systems with tailored electronic functions. For example, adamantane derivatives have been investigated as components of molecular wires and switches.

The potential applications of this compound in molecular electronics are summarized in the table below.

| Application Area | Potential Role of this compound |

| Self-Assembled Monolayers (SAMs) | Anchoring to surfaces via the carboxylic acid group for surface modification. |

| Molecular Wires | As a rigid spacer between conductive units. |

| Molecular Switches | As a scaffold for photochromic or redox-active groups. |

Chemiluminescent Molecular Probes

Adamantane derivatives play a crucial role in the design of highly sensitive chemiluminescent probes. A key class of such probes is based on the spiroadamantane-1,2-dioxetane scaffold. nih.gov The thermal decomposition of these dioxetanes leads to the emission of light, and the triggering of this decomposition can be linked to the presence of a specific analyte.

The adamantane group is essential for the stability of the 1,2-dioxetane ring, preventing its premature decomposition and thereby ensuring a low background signal. The chemiluminescence process is typically initiated by the cleavage of a labile group attached to the phenoxy part of the molecule, which leads to the formation of an unstable phenolate that triggers the decomposition of the dioxetane.

While this compound itself is not a chemiluminescent probe, its adamantane core is a key structural feature of these systems. The carboxylic acid functionality could be used to conjugate a chemiluminescent adamantane-dioxetane probe to biomolecules or other targets of interest. This would enable the development of highly specific and sensitive assays for a wide range of applications in diagnostics and bioimaging. nih.gov

The key components of an adamantane-based chemiluminescent probe and the potential role of a carboxylic acid functionalized adamantane are outlined below.

| Component | Function | Potential Role of this compound |

| Spiroadamantane-1,2-dioxetane | The light-emitting core. | The adamantane moiety of the target compound is a key part of this core structure. |

| Trigger Group | A labile group that is cleaved in the presence of the analyte. | The carboxylic acid could be used to attach the entire probe to a targeting moiety. |

| Recognition Moiety | A group that specifically interacts with the analyte. | The carboxylic acid could be part of the recognition moiety itself. |

Nonlinear Optical (NLO) Properties of Adamantane-Type Clusters

Adamantane-based molecular clusters have been shown to exhibit significant nonlinear optical (NLO) properties, including second-harmonic generation (SHG). researchgate.net These properties are of interest for applications in optoelectronics, such as frequency conversion of laser light. The NLO response of these materials is highly dependent on their molecular structure and crystal packing.

Research in this area has often focused on adamantane derivatives with organic substituents that create a non-centrosymmetric arrangement in the solid state, which is a prerequisite for second-order NLO effects. While the NLO properties of this compound have not been specifically reported, its molecular structure has features that could be relevant. The presence of the carboxylic acid group could facilitate the formation of non-centrosymmetric crystal structures through hydrogen bonding.

Furthermore, the adamantane cage can serve as a scaffold to which chromophores with large hyperpolarizabilities can be attached. The rigid and well-defined geometry of the adamantane core would help to control the spatial arrangement of these chromophores, which is crucial for optimizing the macroscopic NLO response of the material.

The potential for adamantane derivatives in NLO applications is summarized in the table below.

| NLO Property | Structural Requirements | Potential of this compound |

| Second-Harmonic Generation (SHG) | Non-centrosymmetric crystal packing. | The carboxylic acid group could promote the formation of such structures through hydrogen bonding. |

| Third-Harmonic Generation (THG) | High molecular hyperpolarizability. | The adamantane core could serve as a scaffold for NLO-active chromophores. |

Functionalized Adamantane Derivatives as Building Blocks

Functionalized adamantane derivatives are highly versatile building blocks in supramolecular chemistry and materials science. nbinno.comaps.org Their rigid, well-defined three-dimensional structure makes them ideal scaffolds for the construction of complex molecular architectures. nih.gov The ability to introduce functional groups at the bridgehead positions of the adamantane cage with high selectivity provides a powerful tool for designing molecules with specific shapes and functionalities. nih.gov

This compound is a prime example of such a functionalized building block. The adamantane core provides a rigid and bulky scaffold, while the carboxylic acid group offers a versatile handle for a wide range of chemical transformations. This allows for its incorporation into larger molecules, polymers, or self-assembled systems.

The carboxylic acid can be readily converted into other functional groups, such as esters, amides, or acid chlorides, further expanding its synthetic utility. This enables the connection of the adamantane unit to other molecules through various covalent linkages. For example, the formation of amide bonds is a common strategy for linking molecular building blocks in the synthesis of functional materials.

The unique properties of this compound as a building block are summarized below.

| Feature | Advantage | Potential Applications |

| Rigid Adamantane Core | Provides structural stability and a defined geometry. | Synthesis of shape-persistent macromolecules, molecular cages, and host-guest systems. |

| Bulky 3,5-Dimethyladamantyl Group | Influences molecular packing and solubility. | Creation of materials with high free volume, modification of polymer properties. |

| Reactive Carboxylic Acid Group | Allows for a wide range of chemical modifications and conjugations. | Surface functionalization, polymer synthesis, attachment to biomolecules. |

Future Research Directions and Challenges

Exploration of New Biological Targets and Therapeutic Applications

While the biological activity of 2-(3,5-Dimethyladamantan-1-yl)acetic acid itself is not extensively documented, its structural similarity to other biologically active adamantane (B196018) derivatives suggests significant therapeutic potential. The parent amine, Memantine (B1676192), is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.govnih.gov Furthermore, derivatives of 2-(3,5-Dimethyladamantan-1-yl)-2-phenylacetic acid have been synthesized and identified as promising inhibitors of human soluble epoxide hydrolase (hsEH), an enzyme implicated in cardiovascular diseases, kidney diseases, and diabetes. mdpi.com

Future research should focus on a systematic evaluation of the biological activity of this compound and its simple amides and esters. Screening this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. Given the known antiviral properties of other adamantane derivatives like amantadine (B194251) and rimantadine (B1662185), investigating its potential against various viral strains, including those resistant to existing drugs, would be a worthy endeavor. rsc.org

Advanced Design of Adamantane-Based Functional Materials

The unique physicochemical properties of the adamantane cage, such as its rigidity, thermal stability, and lipophilicity, make it an attractive building block for the design of advanced functional materials. wikipedia.org Adamantane-1-carboxylic acid, a related compound, has been utilized as a stabilizer for nanoparticles and as an additive in the synthesis of conjugated polymers for optoelectronic applications. sigmaaldrich.com

Future research could explore the incorporation of this compound into various material architectures. Its carboxylic acid functionality provides a handle for polymerization or for grafting onto surfaces. The bulky and lipophilic 3,5-dimethyladamantane group could be exploited to create materials with specific properties, such as enhanced thermal stability, controlled porosity, or unique surface characteristics. Potential applications could range from specialized polymers and coatings to drug delivery systems and components for nanotechnology.

Integration of Computational and Experimental Approaches for Rational Design

To accelerate the discovery and optimization of new applications for this compound, a close integration of computational and experimental approaches is essential. Molecular modeling and docking studies can predict the binding of this molecule to various biological targets, helping to prioritize experimental screening efforts. For instance, computational methods have been used to design peptide-memantine conjugates with enhanced binding affinity to the NMDA receptor. researchgate.net

Similarly, in materials science, computational simulations can predict the properties of polymers and other materials incorporating the this compound moiety. This rational design approach can guide the synthesis of materials with desired characteristics, saving significant time and resources. The synergy between in silico prediction and empirical validation will be crucial for unlocking the full potential of this understudied adamantane derivative.

Addressing Resistance Mechanisms in Biological Applications

A significant challenge in the therapeutic use of adamantane derivatives, particularly in antiviral therapy, is the emergence of drug resistance. nih.gov For example, many strains of the influenza A virus have developed resistance to amantadine and rimantadine due to mutations in the M2 proton channel, their primary target. nih.govresearchgate.net While the biological targets of this compound are yet to be fully elucidated, any future therapeutic applications will need to proactively address the potential for resistance.

Future research should focus on understanding the potential mechanisms of resistance to new adamantane-based compounds. This includes identifying the molecular basis of resistance and developing strategies to overcome it. One approach could be the design of combination therapies or the development of derivatives that are less susceptible to the development of resistance. nih.gov A thorough understanding of how target proteins can evolve to evade drug action will be critical for the long-term viability of any new therapeutic agents derived from this compound.

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethyladamantan-1-yl)acetic acid, and how can reaction yields be optimized?

The compound is synthesized via alkylation of 1-bromo-3,5-dimethyldamantane with 1,1-dichloroethylene, achieving yields of 67–84% depending on reaction conditions (e.g., solvent polarity, temperature). Optimization can employ factorial design to test variables like catalyst loading, temperature, and reaction time, with statistical tools such as ANOVA to identify significant factors . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : and NMR (in CDCl or DMSO-d) resolve adamantane methyl groups (δ 1.2–1.8 ppm) and the acetic acid proton (δ 2.3–2.6 ppm). confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2500–3300 cm (carboxylic O-H) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion (CHO, m/z 228.15) and fragmentation patterns .

Q. How can crystallographic data resolve structural ambiguities in adamantane derivatives?

Single-crystal X-ray diffraction (SHELX-97 or SHELXL) provides precise bond lengths and angles. For example, the adamantane cage’s C-C distances (~1.54 Å) and tetrahedral geometry confirm steric rigidity. ORTEP-3 visualizes thermal ellipsoids to assess molecular packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected 1H^1H1H NMR splitting) in adamantane-based compounds?

Contradictions may arise from dynamic processes (e.g., hindered rotation) or impurities. Strategies include:

Q. What experimental design principles apply to optimizing catalytic systems for adamantane functionalization?

Use a central composite design (CCD) to evaluate catalyst type (e.g., Pd/C vs. Rh), solvent polarity, and reaction time. Response surface methodology (RSM) models interactions between variables. For example, polar aprotic solvents (DMF) may enhance electrophilic substitution but increase byproducts. Validate models with triplicate runs .

Q. How can computational methods complement experimental data in studying adamantane derivatives?

- *DFT Calculations (B3LYP/6-31G)**: Predict vibrational frequencies (IR), NMR chemical shifts, and reaction transition states.

- Molecular Dynamics (MD) : Simulate solvent effects on solubility and aggregation.

- Docking Studies : Explore host-guest interactions (e.g., with cyclodextrins) for drug delivery applications .

Q. What strategies mitigate batch-to-batch variability in adamantane-carboxylic acid synthesis?

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and particle size.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Identify robustness ranges for key parameters (e.g., pH, stirring rate) .

Methodological Notes

- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook for spectral libraries and PubChem/DSSTox for structural validation .

- Safety : While commercial data (e.g., MedChemExpress) are excluded, adhere to institutional protocols for handling carboxylic acids (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。